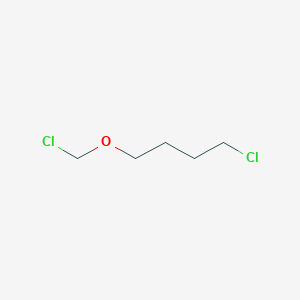
(1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid” is a compound that belongs to the class of organic compounds known as anilides . These are organic heterocyclic compounds derived from oxoacids RkE (=O)l (OH)m (l not 0) by replacing an OH group by the NHPh group or derivative formed by ring substitution . It is similar in molecular structure to phenylpropanolamine, methamphetamine, and epinephrine (adrenaline) .
Synthesis Analysis
A highly stereo-specific liquid chromatographic technique was built up and authenticated to quantify the (1S,2R-enantiomer) impurity in Bortezomib lyo injection formulation . The separation was achieved on Chiral Pak ID-3 (3 μm, 4.6 × 250 mm) column (“amylose-based 3-chlorophenylcarbamate” chiral stationary phase) through a movable segment consisting of n-heptane, 2-propanol, ethyl alcohol, and TFA (82:15:3:0.1, v/v/v/v) at a flow rate of 0.6 mL/min .Molecular Structure Analysis
The structural formula of “(1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid” has two stereogenic carbons. Each may assume an R or S configuration, so there are four stereoisomeric combinations possible . Enantiomers are two molecules that are non-superimposable mirror images . For instance, the molecule (1) from above is (1S, 2R)-2-bromocyclopentanol, while its enantiomer, molecule (2), is (1R, 2S)-2-bromocyclopentanol .Chemical Reactions Analysis
The cyclopropanation of α,β-didehydroamino acid derivatives under the action of the Corey ylide proceeds with high stereoselectivity to give spiro compounds . Hydrolysis of the obtained adducts leads to (1S,2R)-2-alkyl-ACAs .Physical And Chemical Properties Analysis
Diastereomers, in theory, have different physical properties . They have different melting points and boiling points and different densities . They have two or more stereocenters .Aplicaciones Científicas De Investigación
Organic Synthesis
(1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid: is utilized as a starting material and intermediate in organic synthesis . Its unique structure makes it suitable for constructing complex organic compounds. The cyclopropane core can be functionalized further to create derivatives with potential pharmacological activities.
Safety and Hazards
The safety data sheet for a similar compound, 1,2-Dibromo-1,2-diphenylethane, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
The future directions for the study of “(1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, a structure with n stereocenters will have 2^n different stereoisomers . This opens up a vast array of possibilities for the synthesis of new compounds and the exploration of their properties and potential uses.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target enzymes such as beta-lactamase . The role of Beta-lactamase is to provide resistance to beta-lactam antibiotics, and inhibitors of this enzyme are used to enhance the effectiveness of these antibiotics .
Mode of Action
This interaction could lead to changes in the enzyme’s activity, potentially enhancing the effectiveness of certain antibiotics if Beta-lactamase is indeed its target .
Biochemical Pathways
If it acts as a beta-lactamase inhibitor, it would affect the pathway of beta-lactam antibiotic resistance .
Result of Action
If it acts as a beta-lactamase inhibitor, it could potentially enhance the effectiveness of certain antibiotics by preventing the degradation of these antibiotics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid involves the preparation of a cyclopropane ring followed by the introduction of a carboxylic acid group and a methyl group.", "Starting Materials": [ "Benzene", "Ethyl diazoacetate", "Methyllithium", "Bromocyclopropane", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Magnesium sulfate", "Diethyl ether", "Ethanol" ], "Reaction": [ "Step 1: Diazomethane is generated in situ by reacting ethyl diazoacetate with methyllithium in diethyl ether.", "Step 2: Benzene is reacted with diazomethane to form phenyldiazomethane.", "Step 3: Bromocyclopropane is reacted with phenyldiazomethane in the presence of a copper catalyst to form (1S,2R)-1-methyl-2-phenylcyclopropane.", "Step 4: The carboxylic acid group is introduced by reacting (1S,2R)-1-methyl-2-phenylcyclopropane with sodium hydroxide and carbon dioxide.", "Step 5: The methyl group is introduced by reacting the carboxylic acid with diazomethane in the presence of a copper catalyst.", "Step 6: The product is purified by washing with hydrochloric acid, sodium bicarbonate, and sodium chloride, and drying with magnesium sulfate." ] } | |
Número CAS |
1613519-81-5 |
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




